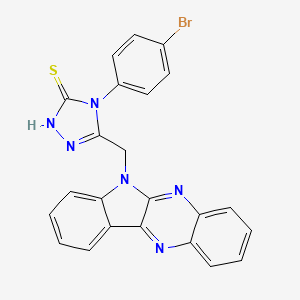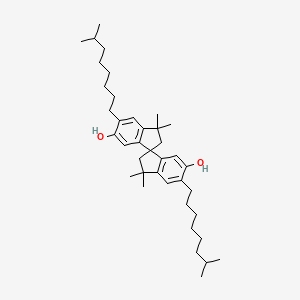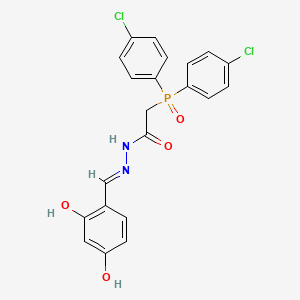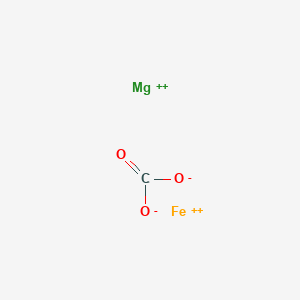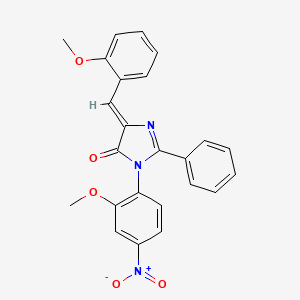
Carbanilic acid, 3,4-dichloro-, ester with 3'-hydroxyacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone is a chemical compound that belongs to the class of esters. This compound is characterized by the presence of a carbanilic acid moiety substituted with two chlorine atoms at the 3 and 4 positions, and an ester linkage to 3’-hydroxyacetophenone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone typically involves the esterification of carbanilic acid, 3,4-dichloro- with 3’-hydroxyacetophenone. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts like titanium tetrachloride can also enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Hydrolysis: Carbanilic acid, 3,4-dichloro- and 3’-hydroxyacetophenone.
Reduction: The corresponding alcohol.
Substitution: Substituted carbanilic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing the active components, carbanilic acid, 3,4-dichloro- and 3’-hydroxyacetophenone. These components can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbanilic acid, 3,4-dichloro-, 2-methyl-8-quinolyl ester: Similar structure but with a quinolyl ester moiety.
Carbanilic acid, 3,4-dichlorothio-, O-propyl ester: Contains a thioester linkage instead of an oxygen ester.
Uniqueness
Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone is unique due to its specific ester linkage to 3’-hydroxyacetophenone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2689-50-1 |
|---|---|
Molekularformel |
C15H11Cl2NO3 |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
(3-acetylphenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)10-3-2-4-12(7-10)21-15(20)18-11-5-6-13(16)14(17)8-11/h2-8H,1H3,(H,18,20) |
InChI-Schlüssel |
MOSYCPFFCSYMJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


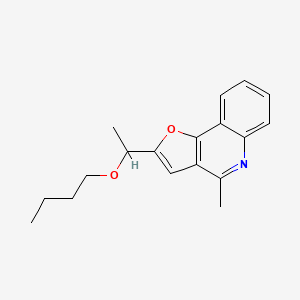
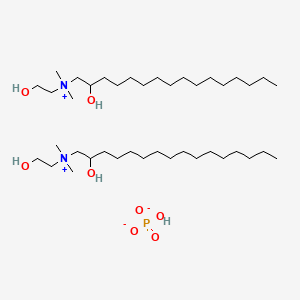
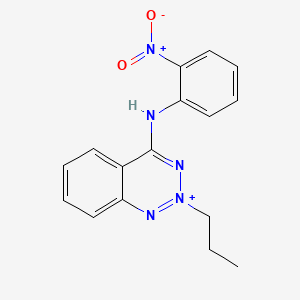
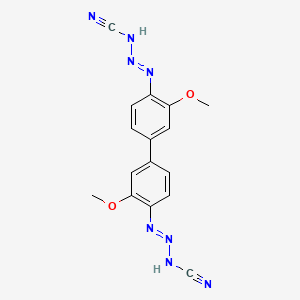
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

